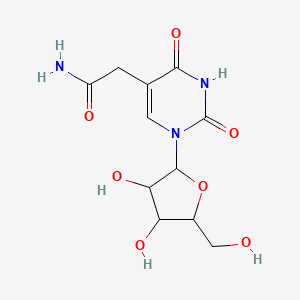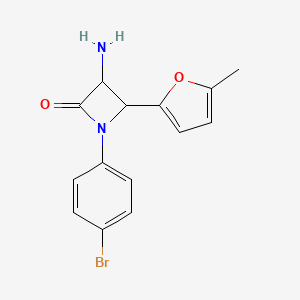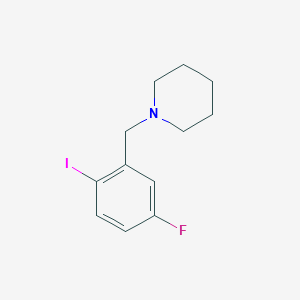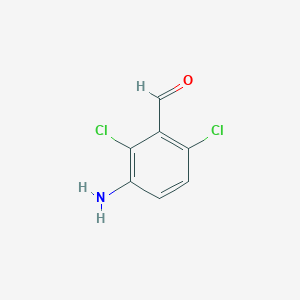
5-Carbamoylmethyl uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carbamoylmethyl uridine: is a modified nucleoside found in transfer RNA (tRNA). It is known for its role in the wobble position of the anticodon, which is crucial for the proper decoding of genetic information during protein synthesis. The chemical formula of this compound is C11H15N3O7 , and it has a molecular weight of 301.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carbamoylmethyl uridine involves multiple steps, starting from uridineThis is typically achieved through a series of chemical reactions involving reagents such as carbamoyl chloride and base catalysts .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced in bulk using automated solid-phase synthesis techniques, which allow for the efficient and scalable production of modified nucleosides.
Chemical Reactions Analysis
Types of Reactions: 5-Carbamoylmethyl uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-carboxymethyl uridine.
Reduction: Reduction reactions can convert it back to uridine derivatives.
Substitution: The carbamoylmethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents and catalysts.
Major Products:
Oxidation: 5-Carboxymethyl uridine.
Reduction: Uridine derivatives.
Substitution: Various substituted uridine compounds.
Scientific Research Applications
Chemistry: 5-Carbamoylmethyl uridine is used as a building block in the synthesis of modified RNA molecules, which are essential for studying RNA structure and function .
Biology: In biological research, this compound is studied for its role in tRNA modification and its impact on protein synthesis. It is also used to investigate the mechanisms of genetic code translation and the effects of tRNA modifications on cellular processes .
Medicine: Its role in tRNA modification makes it a target for studying diseases related to protein synthesis and genetic mutations .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of modified nucleosides for drug development. It is also utilized in the production of diagnostic tools and research reagents .
Mechanism of Action
5-Carbamoylmethyl uridine exerts its effects by modifying the wobble position of tRNA, which enhances the accuracy and efficiency of codon-anticodon pairing during translation. This modification helps maintain the proper reading frame and reduces errors in protein synthesis. The molecular targets include the anticodon loop of tRNA, and the pathways involved are those related to translation and protein synthesis .
Comparison with Similar Compounds
5-Carboxymethyl uridine: An oxidized form of 5-Carbamoylmethyl uridine.
5-Methoxycarbonylmethyl uridine: Another modified nucleoside with a methoxycarbonyl group.
5-Carbamoylmethyl-2’-O-methyluridine: A methylated derivative of this compound .
Uniqueness: this compound is unique due to its specific role in tRNA modification and its impact on the accuracy of genetic code translation. Unlike other similar compounds, it specifically enhances the decoding ability of tRNA by stabilizing the codon-anticodon interaction .
Properties
IUPAC Name |
2-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEWPVTXYBLWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate](/img/structure/B14780715.png)
![4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14780719.png)
![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B14780724.png)

![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine](/img/structure/B14780748.png)
![2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780753.png)


![[(3R)-3-amino-4-(phenylsulfanyl)butyl]dimethylamine](/img/structure/B14780764.png)
